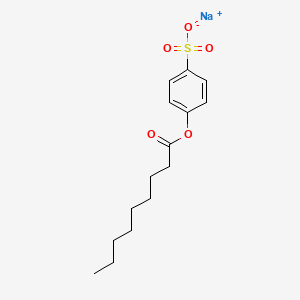
Nonanoic acid, 4-sulfophenyl ester, sodium salt
Descripción general
Descripción
Nonanoic acid, 4-sulfophenyl ester, sodium salt is a chemical compound with the molecular formula C15H21NaO5S. It is known for its surfactant properties, which make it useful in various industrial and research applications. This compound is characterized by the presence of a nonanoic acid esterified with a 4-sulfophenyl group, and it is neutralized with sodium to form the salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of nonanoic acid, 4-sulfophenyl ester, sodium salt typically involves the esterification of nonanoic acid with 4-sulfophenol, followed by neutralization with sodium hydroxide. The reaction conditions often include the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The raw materials, nonanoic acid and 4-sulfophenol, are reacted in the presence of a catalyst and then neutralized with sodium hydroxide. The product is then purified through various techniques such as crystallization or distillation to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Nonanoic acid, 4-sulfophenyl ester, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, alcohols, and various substituted esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Nonanoic acid, 4-sulfophenyl ester, sodium salt has several scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.
Biology: The compound is used in biological research to study cell membrane interactions due to its amphiphilic nature.
Industry: The compound is used in the production of detergents, emulsifiers, and other cleaning agents due to its ability to reduce surface tension and improve the mixing of immiscible liquids.
Mecanismo De Acción
The mechanism of action of nonanoic acid, 4-sulfophenyl ester, sodium salt primarily involves its surfactant properties. The compound has both hydrophobic (water-fearing) and hydrophilic (water-loving) regions, allowing it to interact with both water and oil phases. This interaction reduces the surface tension of liquids, enhancing their wetting and dispersing properties. In biological systems, the compound can interact with cell membranes, potentially affecting membrane fluidity and permeability .
Comparación Con Compuestos Similares
Similar Compounds
Sodium dodecyl sulfate (SDS): Another surfactant with similar properties but a different molecular structure.
Sodium lauryl ether sulfate (SLES): A commonly used surfactant in detergents and personal care products.
Sodium stearate: A surfactant used in soaps and cosmetics.
Uniqueness
Nonanoic acid, 4-sulfophenyl ester, sodium salt is unique due to its specific ester and sulfonate functional groups, which provide distinct chemical and physical properties compared to other surfactants. Its ability to act as both a surfactant and an emulsifier makes it particularly valuable in various industrial and research applications .
Propiedades
Número CAS |
89740-11-4 |
|---|---|
Fórmula molecular |
C15H22NaO5S |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
sodium;4-nonanoyloxybenzenesulfonate |
InChI |
InChI=1S/C15H22O5S.Na/c1-2-3-4-5-6-7-8-15(16)20-13-9-11-14(12-10-13)21(17,18)19;/h9-12H,2-8H2,1H3,(H,17,18,19); |
Clave InChI |
OXLVPVOMNBTNII-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCC(=O)OC1=CC=C(C=C1)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
89740-11-4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














